
3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound that belongs to the class of aromatic amines It features a fluorine atom, a methyl group, and a thiadiazole ring attached to an aniline structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Thiadiazole Ring to Aniline: The thiadiazole ring is then attached to the aniline structure through a nucleophilic substitution reaction. This involves reacting the thiadiazole derivative with 3-fluoro-2-methylaniline in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluorine atom and the methyl group on the aniline ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of the fluorine atom and the thiadiazole ring enhances its binding affinity and specificity towards these targets, leading to its biological effects.
類似化合物との比較
- 3-Fluoro-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- 2-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- 3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Comparison:
- Structural Differences: The position of the fluorine atom and the methyl group can vary among similar compounds, leading to differences in their chemical and biological properties.
- Unique Features: 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
- Biological Activity: The presence of different substituents can affect the compound’s potency and selectivity in various biological assays, making it distinct from other similar compounds.
特性
分子式 |
C10H10FN3S |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
3-fluoro-2-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H10FN3S/c1-7-9(11)3-2-4-10(7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3 |
InChIキー |
OXHCYEXOQWZNRO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1F)NCC2=CSN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)
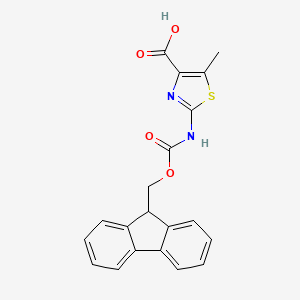
![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
![4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)
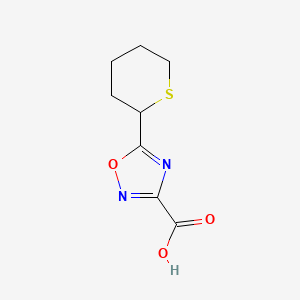

amine](/img/structure/B13317417.png)
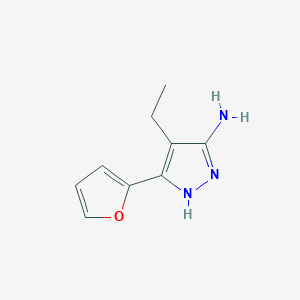
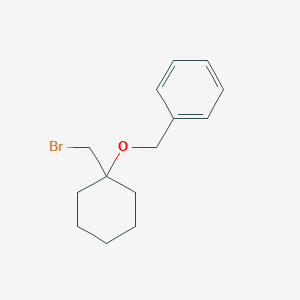
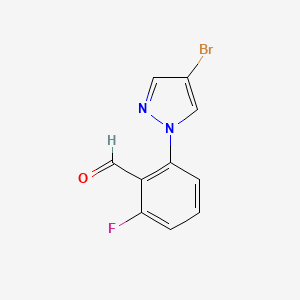
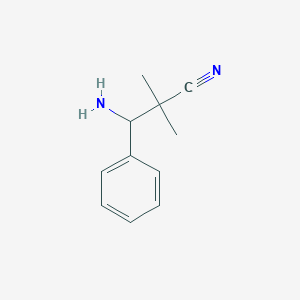

![(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13317444.png)
